sodium;4-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGFTCUCXBRUTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 4-Hydroxypentanoate in Aqueous Solution

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of sodium 4-hydroxypentanoate (also known as sodium 4-hydroxyvalerate) in aqueous solutions. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular characteristics, the critical aqueous equilibrium with γ-valerolactone (GVL), and key solution properties including acidity, basicity, and surface activity. In light of limited direct experimental data in public literature, this guide emphasizes the theoretical underpinnings of these properties and provides detailed, field-proven experimental protocols for their determination, grounded in internationally recognized standards. The objective is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize and utilize this versatile compound.

Introduction and Molecular Characterization

Sodium 4-hydroxypentanoate is the sodium salt of 4-hydroxypentanoic acid. Its bifunctional nature, possessing both a terminal hydroxyl group and an ionic carboxylate group, makes it a molecule of significant interest. It serves as a key intermediate in green chemistry, particularly as the ring-opened form of γ-valerolactone (GVL), a bio-derived platform chemical.[1] Understanding its behavior in water is paramount for its application in organic synthesis, polymer science, and as a potential excipient or precursor in pharmaceutical formulations.

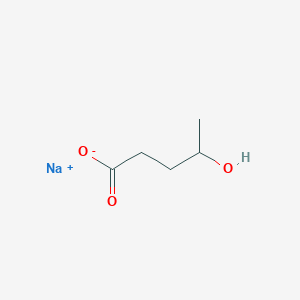

Molecular Structure

The structure of sodium 4-hydroxypentanoate consists of a five-carbon chain with a hydroxyl group at the C4 position and a sodium carboxylate at the C1 position. The presence of both a strong hydrophilic head (carboxylate) and a moderately hydrophilic group (hydroxyl) on a short alkyl chain dictates its behavior in aqueous media.

Caption: Molecular structure of sodium 4-hydroxypentanoate.

Core Chemical Properties

A summary of the fundamental computed and known properties of sodium 4-hydroxypentanoate and its parent acid is provided below.

| Property | Value | Source |

| IUPAC Name | Sodium 4-hydroxypentanoate | PubChem[2] |

| Molecular Formula | C₅H₉NaO₃ | PubChem[2] |

| Molecular Weight | 140.11 g/mol | PubChem[2] |

| CAS Number | 56279-37-9 | PubChem[2] |

| Parent Acid | 4-Hydroxypentanoic Acid | PubChem[2] |

| pKa of Parent Acid | 4.686 (at 18 °C) | ChemicalBook[3] |

| Topological Polar Surface Area | 60.4 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

The Critical GVL ⇌ 4-Hydroxypentanoate Equilibrium

The most defining characteristic of sodium 4-hydroxypentanoate in aqueous solution is its direct relationship with γ-valerolactone (GVL). GVL is a five-membered lactone (a cyclic ester) that undergoes reversible, pH-dependent ring-opening hydrolysis to form 4-hydroxypentanoic acid.

-

Under alkaline conditions (e.g., addition of NaOH) , the equilibrium is strongly shifted towards the open-chain form, sodium 4-hydroxypentanoate. The hydrolysis of esters is a well-understood second-order kinetic process, first-order with respect to both the ester and the hydroxide ion.[3][4]

-

Under acidic conditions , the equilibrium favors the cyclized lactone form, GVL.[5] In acidic solutions at 100°C (373 K), the equilibrium mixture contains only about 4 mol% of the open-chain 4-hydroxypentanoic acid.[6]

This dynamic equilibrium is crucial for any application, as the pH of the solution will determine the predominant species.

Caption: pH-dependent equilibrium of GVL and sodium 4-hydroxypentanoate.

Physicochemical Properties in Aqueous Solution

Acidity, Basicity, and Expected pH

As the salt of a weak acid (4-hydroxypentanoic acid, pKa ≈ 4.69) and a strong base (NaOH), an aqueous solution of sodium 4-hydroxypentanoate will be alkaline due to the hydrolysis of the hydroxypentanoate anion:

C₄H₈(OH)COO⁻ + H₂O ⇌ C₄H₈(OH)COOH + OH⁻

The base dissociation constant (Kb) can be calculated from the acid dissociation constant (Ka) of the parent acid and the ion product of water (Kw ≈ 1.0 x 10⁻¹⁴ at 25°C).

-

pKa = 4.69

-

Ka = 10⁻⁴.⁶⁹ ≈ 2.04 x 10⁻⁵

-

Kb = Kw / Ka = (1.0 x 10⁻¹⁴) / (2.04 x 10⁻⁵) ≈ 4.9 x 10⁻¹⁰

For a typical 0.1 M solution, the resulting pH would be approximately 8.85, confirming its basic nature. This inherent alkalinity is a critical parameter for formulation compatibility and reaction design.

Solubility and Solution Density

Solubility: While specific quantitative data is scarce, sodium carboxylates are generally highly soluble in water. Given that the parent 4-hydroxypentanoic acid is water-soluble, it is expected that sodium 4-hydroxypentanoate exhibits excellent aqueous solubility.

Density: The density of an aqueous solution of sodium 4-hydroxypentanoate will increase with concentration. For many inorganic sodium salts, this increase is nearly linear at lower concentrations.[7][8] Precise measurements are required for specific applications, such as calculating mass transfer or fluid dynamics.

Surface Activity and Micellization Potential

The amphiphilic nature of sodium 4-hydroxypentanoate (hydrophilic carboxylate and hydroxyl groups, short hydrophobic alkyl chain) suggests it may act as a surfactant, reducing the surface tension of water.

Causality: Surfactants accumulate at the air-water interface, orienting their hydrophobic tails away from the water, which disrupts the cohesive energy of the water molecules and lowers the surface tension.

Authoritative Experimental Protocols for Characterization

To address the lack of specific data and empower researchers, this section provides detailed, self-validating protocols based on international standards for characterizing the key physicochemical properties.

Protocol: Determination of Surface Tension Profile and Critical Micelle Concentration (CMC)

This protocol is based on the principles outlined in ASTM D1331-14 , using the Wilhelmy plate method, which is highly accurate for aqueous solutions.[5]

Objective: To measure the surface tension of aqueous sodium 4-hydroxypentanoate solutions across a range of concentrations and to determine the CMC, if one exists.

Principle (Causality): A force tensiometer measures the downward force exerted by the liquid's surface tension on a platinum plate of known dimensions. By plotting surface tension against the logarithm of concentration, the CMC can be identified as the point where the slope of the curve changes abruptly. Below the CMC, surface tension decreases as surfactant monomers populate the interface. Above the CMC, the interface is saturated, and excess monomers form micelles in the bulk, leading to a near-constant surface tension.

Materials & Equipment:

-

Force Tensiometer (e.g., Krüss, Biolin Scientific) with a Wilhelmy Plate attachment (sandblasted platinum)

-

High-purity sodium 4-hydroxypentanoate

-

Reagent-grade water (Type I, resistivity >18 MΩ·cm)

-

Analytical balance (±0.0001 g)

-

Class A volumetric flasks and pipettes

-

Glass sample vessels with temperature-control jacket

-

Magnetic stirrer and stir bars

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh a precise amount of sodium 4-hydroxypentanoate to prepare a concentrated stock solution (e.g., 1.0 M) in a volumetric flask using reagent-grade water.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 1 mM to 500 mM). Ensure concentrations are more closely spaced around the anticipated CMC region.

-

Instrument Calibration & Setup:

-

Clean the Wilhelmy plate by rinsing with high-purity water and then flame-annealing to red heat to remove organic contaminants.

-

Calibrate the tensiometer balance according to the manufacturer's instructions.

-

Set the sample vessel in the temperature-controlled jacket and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

-

Measurement of Blank: Measure the surface tension of the pure reagent-grade water. The value should be close to the literature value (72.0 mN/m at 25°C) to validate the cleanliness of the plate and vessel.

-

Measurement of Samples:

-

Starting with the most dilute solution to minimize cross-contamination, pour the sample into the clean, dry vessel.

-

Lower the Wilhelmy plate until it just touches the liquid surface. The instrument will automatically detect the surface and establish a zero-depth position.

-

Initiate the measurement. The instrument records the force required to hold the plate at the interface, which is directly proportional to the surface tension.

-

Record the equilibrium surface tension value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

-

Identify two linear regions in the plot. One region at lower concentrations where surface tension decreases sharply, and one at higher concentrations where the surface tension is relatively constant.

-

Perform a linear regression on the data points in each region. The CMC is the concentration at which these two lines intersect.

-

Caption: Experimental workflow for CMC determination via tensiometry.

Protocol: Determination of pKa via Potentiometric Titration

This protocol is consistent with the principles described in OECD Guideline 112 ("Dissociation Constants in Water").[10]

Objective: To experimentally determine the pKa of 4-hydroxypentanoic acid.

Principle (Causality): A solution of the acidic form of the compound is titrated with a strong base (NaOH). The pH is monitored continuously with a calibrated pH electrode. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

Materials & Equipment:

-

4-Hydroxypentanoic acid (or sodium 4-hydroxypentanoate to be back-titrated with HCl)

-

Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Calibrated pH meter and electrode (accurate to ±0.01 pH units)

-

Autotitrator or manual burette

-

Temperature-controlled titration vessel

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of 4-hydroxypentanoic acid of known concentration (e.g., 0.01 M).

-

Titration:

-

Place the solution in the vessel and immerse the calibrated pH electrode and the tip of the burette.

-

Slowly add aliquots of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection) from the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa is the pH value measured at the half-equivalence point.

-

Thermal Stability

The thermal stability of sodium 4-hydroxypentanoate is a key consideration for applications involving heating, such as polymerization or formulation processing. While specific data is unavailable, studies on other sodium carboxylates show they thermally decompose into ketones at elevated temperatures, often via decarboxylation.[3] For example, heating sodium ethanoate with soda lime produces methane. A definitive thermal profile would require experimental analysis.

Recommended Protocol: Thermogravimetric Analysis (TGA) would be the standard method. This involves heating a small sample on a microbalance under a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss as a function of temperature. The resulting curve would reveal the onset temperature of decomposition and the nature of the degradation process.

Conclusion

Sodium 4-hydroxypentanoate is a molecule whose properties are intrinsically linked to its aqueous equilibrium with γ-valerolactone. While it is expected to be a highly water-soluble, weakly basic compound with limited surfactant properties, this guide highlights the necessity of experimental verification. The authoritative protocols provided herein offer a clear and robust framework for researchers to generate the precise data needed for their specific applications in drug development, green chemistry, and materials science. By combining theoretical understanding with rigorous experimental methodology, the full potential of this versatile, bio-derived chemical can be unlocked.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23709111, Sodium 4-hydroxypentanoate. Retrieved from [Link]

-

The aqueous mixtures of sodium dodecylsulfate (SDS) and diethylsulfoxide (DESO) have been studied using conductivity, viscosity and surface tension techniques. ResearchGate. Retrieved from [Link]

-

ASTM International. (2021). Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. ASTM D1331-14(2021). Retrieved from [Link]

-

Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Academia.edu. Retrieved from [Link]

- Holcomb, R. E., et al. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. OSTI.GOV. DOI: 10.1016/j.cherd.2012.08.007.

- Kim, Y. S., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. DOI: 10.26434/chemrxiv-2021-z4l2k.

-

Wikipedia. (n.d.). γ-Valerolactone. Retrieved from [Link]

-

Horváth, I. T., et al. (2015). Ring-Opening of γ-Valerolactone with Amino Compounds. ResearchGate. Retrieved from [Link]

-

The Engineering ToolBox. (2005). Densities of Aqueous Solutions of Inorganic Sodium Salts. Retrieved from [Link]

-

Archer, D. G., & Wang, P. (2009). Volumetric Properties of Aqueous Sodium Chloride Solutions from 0 °C to 300 °C and 1 bar to 1000 bar. NIST. Retrieved from [Link]

-

Reversible ring opening of (S)-GVL at different pH. ResearchGate. Retrieved from [Link]

-

Clark, J. (2015). Decarboxylation of carboxylic acids and their salts. Chemguide. Retrieved from [Link]

-

Holcomb, R. E., et al. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. ResearchGate. Retrieved from [Link]

-

Zaytsev, V. (n.d.). Density of sodium chloride, NaCl(aq). Advanced Thermodynamics. Retrieved from [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

Sources

- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. internationaljournalssrg.org [internationaljournalssrg.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. Density of NaCl(aq) [advancedthermo.com]

- 9. Biomass-derived γ-valerolactone: efficient dissolution and accelerated alkaline hydrolysis of polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

Thermal Decomposition Profile of Sodium 4-Hydroxypentanoate (Na-GHV)

An In-Depth Technical Guide on the Thermal Decomposition Profile of Sodium 4-Hydroxypentanoate.

Executive Summary

Sodium 4-hydroxypentanoate (Na-GHV), the sodium salt of 4-hydroxypentanoic acid, serves as a critical structural analog to Sodium Oxybate (Na-GHB). While chemically distinct due to the gamma-methyl substitution, its thermal behavior follows a homologous profile characterized by a defined melting event followed by complex degradation pathways.

This guide delineates the thermal stability profile of Na-GHV, identifying its melting point at 146.8°C and outlining its primary decomposition vectors: cyclization to

Chemical Identity & Structural Context

Sodium 4-hydroxypentanoate is the open-chain carboxylate salt of

| Property | Specification |

| IUPAC Name | Sodium 4-hydroxypentanoate |

| Synonyms | Sodium |

| CAS Number | 56279-37-9 |

| Molecular Formula | |

| Molecular Weight | 140.11 g/mol |

| Key Structural Feature | Gamma-methyl group (creates a chiral center at C4) |

| Precursor/Product |

Mechanistic Relevance: The thermal stability of Na-GHV is governed by the thermodynamic equilibrium between the open-chain hydroxy acid salt and the cyclic lactone. While the salt is stable at ambient conditions, thermal energy—particularly in the presence of proton donors—accelerates the intramolecular nucleophilic attack of the hydroxyl group on the carboxylate, leading to cyclization.

Thermal Decomposition Profile

The thermal degradation of Na-GHV is not a single-step event but a multi-stage process involving phase transition, dehydration/cyclization, and pyrolytic fragmentation.

2.1. Phase Transitions and Critical Temperatures

| Thermal Event | Temperature Range | Observation |

| Melting Point ( | 146.8 °C | Sharp endothermic peak observed in DSC. Represents the transition from crystalline solid to molten ionic liquid. |

| Onset of Decomposition ( | ~155 - 170 °C | Immediate post-melt instability. Mass loss begins, indicating volatilization of degradation products. |

| Secondary Decomposition | > 300 °C | Pyrolysis of the organic backbone and formation of inorganic residues (Carbonates). |

Note on Melting Point: The melting point of 146.8°C is highly consistent with its homolog Na-GHB (

), suggesting that the additional methyl group does not significantly disrupt the crystal lattice energy relative to the butyrate analog.

2.2. Thermogravimetric Analysis (TGA) Stages

Recent characterizations of Na-GHV derived from lignin depolymerization studies have elucidated specific mass loss steps.[1] Researchers must interpret these steps based on the sample's hydration state and purity.

-

Stage I: Dehydration (Ambient to 120°C)

-

Stage II: Primary Degradation (Post-Melt, ~160–250°C)

-

Mass Loss: ~20–30%.

-

Mechanism:[3]Lactonization. The molten salt, particularly if trace protons are available (e.g., from residual moisture hydrolysis or impurities), cyclizes to form

-valerolactone (GVL). Since GVL boils at 207°C, it volatilizes from the melt, resulting in mass loss. -

Alternative Pathway: In strictly anhydrous, high-pH conditions, direct decarboxylation may compete, releasing

and forming organic residues.

-

-

Stage III: Carbonization (300–600°C)

-

Mass Loss: ~30% (Release of

/small organics). -

Residue: Sodium Carbonate (

) and char.

-

Mechanistic Pathways of Decomposition

The following diagram illustrates the competing pathways driven by thermal energy. The Lactonization Pathway is the most critical for drug development and forensic analysis, as it regenerates the solvent/drug GVL.

Figure 1: Thermal decomposition pathways of Sodium 4-hydroxypentanoate. The primary vector involves melting followed by cyclization to GVL, leaving an alkaline residue.

Experimental Protocols for Stability Profiling

To generate a valid thermal profile, researchers must employ a self-validating protocol that distinguishes between simple phase changes and chemical degradation.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point and purity.

-

Sample Prep: Weigh 2–5 mg of dried Na-GHV into a Tzero aluminum pan. Hermetically seal to prevent moisture uptake.

-

Reference: Empty hermetically sealed aluminum pan.

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 180°C.

-

-

Validation Criteria: A sharp endothermic peak at 146.8 ± 1°C confirms pure crystalline salt. Broadening indicates impurities or moisture-induced pre-melt degradation.

Protocol B: TGA-MS (Evolved Gas Analysis)

Objective: Identify decomposition products (GVL vs. Pyrolysis fragments).

-

Setup: Couple a Thermogravimetric Analyzer (TGA) to a Mass Spectrometer (MS) via a heated transfer line (200°C).

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (Inert) or Air (Oxidative). -

Method: Ramp from 30°C to 600°C at 10°C/min.

-

MS Monitoring:

-

Monitor m/z 100 (Molecular ion of GVL).

-

Monitor m/z 85 (Loss of methyl from GVL).

-

Monitor m/z 18 (Water) and m/z 44 (

).

-

-

Data Interpretation: Detection of m/z 100 concurrent with mass loss at ~160–200°C confirms thermal lactonization.

Implications for Research & Development

Forensic Toxicology

-

Artifact Formation: In GC-MS analysis, injecting Na-GHV directly into a heated injection port (>200°C) will cause instantaneous thermal conversion to GVL. This can lead to false identification of the lactone form in biological samples.

-

Mitigation: Use derivatization (BSTFA/TMCS) to lock the open-chain carboxylate and hydroxyl groups, preventing cyclization and allowing differentiation between Na-GHV and GVL.

Pharmaceutical Formulation

-

Solid State Stability: Na-GHV is stable as a solid if kept dry. However, its melting point (~147°C) is relatively low for a salt, posing risks during high-shear granulation or milling where local temperatures can spike.

-

Excipient Compatibility: Avoid acidic excipients. Protons catalyze the cyclization to GVL, which is a liquid and will compromise the dosage form's physical integrity.

References

-

Luo, H., et al. (2024). Breaking down lignin in gamma-valerolactone: advances into a bioelectrorefinery. Taylor & Francis Online. Link

- Source of melting point (146.8°C) and TGA mass loss steps.

-

Mercer, J. W. (2007). Comprehensive analysis of gamma-hydroxybutyrate and gamma-hydroxyvalerate. West Virginia University Research Repository. Link

- Source of synthesis, derivatization protocols, and analytical differenti

-

PubChem. (n.d.). Sodium 4-hydroxypentanoate Compound Summary. National Institutes of Health. Link

- Chemical structure and identifiers.

-

Morris, J. A. (2007). Comparative Analysis of Gamma-Hydroxybutyrate and Gamma-Hydroxyvalerate Using GC/MS and HPLC. Office of Justice Programs. Link

- Validation of saponific

Sources

Comparative Technical Analysis: Sodium 4-Hydroxybutyrate (GHB) vs. Sodium 4-Hydroxypentanoate (4-HV)

Executive Summary

This technical guide provides a rigorous comparison between Sodium 4-hydroxybutyrate (Sodium GHB) and its methylated analog, Sodium 4-hydroxypentanoate (Sodium 4-HV, Sodium γ-hydroxyvalerate) . While structurally similar, the addition of a methyl group at the gamma position in 4-HV fundamentally alters its pharmacodynamic profile, metabolic fate, and toxicological risks.

This guide is designed for researchers investigating GABAergic ligands, metabolic substrates, and analytical toxicology. It synthesizes physiochemical data, receptor binding kinetics, and validated experimental protocols.

Molecular Architecture & Physiochemical Properties

The core structural difference lies in the carbon backbone length and substitution. Sodium GHB is a 4-carbon chain; Sodium 4-HV is a 5-carbon chain with a methyl substitution at the gamma carbon. This "methyl steric wedge" is the primary driver of their divergent receptor affinities.

Table 1: Comparative Physiochemical Profile

| Feature | Sodium 4-Hydroxybutyrate (GHB) | Sodium 4-Hydroxypentanoate (4-HV) |

| IUPAC Name | Sodium 4-hydroxybutanoate | Sodium 4-hydroxypentanoate |

| Common Abbreviation | Na-GHB | Na-GHV (or 4-Methyl-GHB) |

| Precursor Lactone | ||

| Molecular Formula | C | C |

| Molecular Weight | 126.09 g/mol | 140.11 g/mol |

| pKa (Acid) | ~4.72 | ~4.80 (Est.) |

| Hygroscopicity | High (Deliquescent) | High (Deliquescent) |

| Solubility | Water, Ethanol (High) | Water, Ethanol (High) |

Pharmacodynamics: The Methyl-Wedge Effect

The pharmacological divergence between these two compounds is a textbook example of structure-activity relationship (SAR).

Receptor Binding Profiles

-

Sodium GHB: Acts as a dual-action ligand.

-

GHB Receptor (GHB-R): High affinity (

nanomolar range). Activation is associated with excitatory modulation and glutamate release. -

GABA

Receptor: Low affinity (

-

-

Sodium 4-HV:

Functional Consequence

Because 4-HV binds poorly to GABA

Visualization: Receptor Interaction & Signaling

Figure 1: Differential receptor binding affinities. Note the dashed line indicating 4-HV's weak interaction with GABA-B.

Metabolic Fate & Pharmacokinetics[7]

The metabolic pathways of these two compounds differ critically, influencing their duration of action and potential for bioaccumulation.

Sodium GHB Metabolism (The GABA Shunt)

GHB is rapidly metabolized (half-life ~20-60 mins).

-

Oxidation: GHB dehydrogenase converts GHB to Succinic Semialdehyde (SSA) .

-

Conversion: SSA is converted to Succinic Acid (enters Krebs Cycle) or GABA (via GABA transaminase).

-

Critical Note: Exogenous GHB does not significantly increase GABA pools directly, but the metabolic machinery overlaps.

-

Sodium 4-HV Metabolism (Beta-Oxidation Analog)

4-HV is formed in vivo from the hydrolysis of

-

Oxidation: 4-HV is likely oxidized to Levulinic Acid (4-oxopentanoic acid) or similar keto-acid intermediates.

-

Fate: Unlike GHB, 4-HV cannot be directly converted into GABA because the carbon skeleton does not match glutamate/GABA stoichiometry directly without complex rearrangement. This prevents 4-HV from acting as a metabolic precursor to inhibitory neurotransmitters.

Experimental Protocols

Synthesis: Hydrolysis of Lactones to Salts

Researchers often purchase the stable lactone forms (GBL, GVL) and must convert them to the sodium salt for neutral-pH biological assays.

Reagents:

-

-Butyrolactone (GBL) or

-

Sodium Hydroxide (NaOH)

-

Ethanol (Anhydrous)

Protocol:

-

Stoichiometry: Calculate equimolar amounts of lactone and NaOH. (e.g., 1 mol GVL = 100.12 g; 1 mol NaOH = 40.00 g).

-

Dissolution: Dissolve NaOH in a minimum volume of ethanol/water (9:1 ratio) under gentle heat.

-

Addition: Add the lactone dropwise to the basic solution with constant stirring. The reaction is exothermic.

-

Reaction: Lactone + NaOH

Sodium Hydroxy-acid.

-

-

Reflux: Reflux the mixture for 60 minutes to ensure ring opening completion.

-

Crystallization: Evaporate the solvent under reduced pressure (Rotavap). The resulting white solid is the sodium salt.

-

Purification: Recrystallize from hot ethanol if high purity is required for binding assays.

-

pH Check: Dissolve a small aliquot in water; pH should be ~7.5–8.0. If >9, excess NaOH is present (neutralize with dilute HCl).

Analytical Detection: GC-MS Derivatization

Due to their polarity and thermal instability (tendency to re-lactonize), these salts must be derivatized (silylated) before Gas Chromatography analysis.

Target Analytes:

-

GHB-TMS (di-TMS derivative)[6]

-

4-HV-TMS (di-TMS derivative)

Protocol:

-

Extraction: Acidify aqueous sample (urine/plasma) with H

SO -

Drying: Evaporate Ethyl Acetate stream under Nitrogen at 40°C.

-

Derivatization: Add 50

L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -

Incubation: Heat at 70°C for 20 minutes.

-

GC-MS Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 60°C (1 min)

10°C/min -

Ions (SIM Mode):

-

GHB-diTMS: m/z 233 (Target), 204, 147.

-

4-HV-diTMS: m/z 145, 159 (Distinct fragmentation due to methyl group).

-

-

Visualization: Analytical Workflow

Figure 2: Step-by-step derivatization and detection workflow for differentiating GHB and 4-HV.

Toxicology & Regulatory Status

Toxicity Comparison

-

Sodium GHB: Narrow therapeutic index. Steep dose-response curve. Overdose leads to unarousable coma and respiratory collapse.

-

Sodium 4-HV: Lower toxicity profile due to weak GABA

agonism. However, massive doses (solvent ingestion scenarios) can still cause CNS depression via non-specific mechanisms or high-concentration GHB-R saturation.

Regulatory Landscape[7]

-

GHB: Schedule I (illicit use) / Schedule III (Xyrem® prescription) in the USA. Strictly controlled globally.

-

4-HV / GVL: Generally unregulated as a drug in many jurisdictions but monitored as a "drug of concern" or "analogue." GVL is widely used as a green solvent and food additive, making 4-HV more accessible but less legally perilous for industrial applications, provided it is not intended for human consumption.

References

-

Carter, L. P., et al. (2005).[8] "Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV)." Drug and Alcohol Dependence, 78(1), 91-99. Link

-

Andresen-Streichert, H., et al. (2013). "Uptake of gamma-valerolactone--detection of gamma-hydroxyvaleric acid in human urine samples." Journal of Analytical Toxicology, 37(4), 250-254. Link

-

Mercer, J. W., et al. (2007).[9] "Comparative analysis of gamma-hydroxybutyrate and gamma-hydroxyvalerate using GC/MS and HPLC." Journal of Forensic Sciences, 52(2), 383-388.[9] Link

-

Mena, P., et al. (2023). "5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone Is a Substrate for Human Paraoxonase: A Novel Pathway in Flavan-3-ol Metabolism."[10] Molecular Nutrition & Food Research. Link

-

Connelly, W. M., et al. (2013).[2] "γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors."[1] PLoS ONE, 8(11).[2] Link

Sources

- 1. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

- 3. Uptake of gamma-valerolactone--detection of gamma-hydroxyvaleric acid in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Illicit gamma-hydroxybutyrate (GHB) and pharmaceutical sodium oxybate (Xyrem®): differences in characteristics and misuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative analysis of gamma-hydroxybutyrate and gamma-hydroxyvalerate using GC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone Is a Substrate for Human Paraoxonase: A Novel Pathway in Flavan-3-ol Metabolism | Mars Cocoa Science [marscocoascience.com]

Methodological & Application

enzymatic polymerization of sodium 4-hydroxypentanoate for biodegradable plastics

Application Note: Biosynthetic Enzymatic Polymerization of Sodium 4-Hydroxypentanoate (Na-4HP)

Executive Summary

This guide details the protocol for the enzymatic polymerization of Sodium 4-hydroxypentanoate (Na-4HP) to produce Poly(4-hydroxypentanoate) [P(4HP)] , also known as Poly(4-hydroxyvalerate). Unlike traditional chemical ring-opening polymerization (ROP) of lactones which utilizes metal catalysts, this approach utilizes a whole-cell biocatalytic system (engineered Escherichia coli or Ralstonia eutropha) driven by Polyhydroxyalkanoate (PHA) Synthase .

This method allows for the production of highly stereoregular, biodegradable polyesters under mild aqueous conditions, avoiding toxic organic solvents during the polymerization phase.

Target Audience: Polymer Chemists, Metabolic Engineers, and Biomaterials Scientists.

Scientific Mechanism & Rationale

Why Enzymatic?

Direct chemical polymerization of sodium salts of hydroxy acids is chemically unfavorable due to ionic repulsion and the presence of water. However, biological systems have evolved to handle these substrates.

-

Enzyme: Class I PHA Synthase (PhaC), typically from Ralstonia eutropha (reclassified as Cupriavidus necator).

-

Substrate Specificity: PhaC requires the substrate to be activated as a Coenzyme-A (CoA) thioester.

-

Pathway: The exogenous Na-4HP is transported into the cell, converted to 4-hydroxypentanyl-CoA by a CoA-transferase (e.g., OrfZ from Clostridium kluyveri), and then polymerized by PhaC.

The Biocatalytic Pathway

The following diagram illustrates the enzymatic cascade required to convert the ionic salt substrate into the solid polymer inclusion body.

Figure 1: Enzymatic activation and polymerization pathway of Na-4HP within the biocatalyst.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Purpose |

| Precursor | To synthesize Na-4HP (fresh prep recommended). | |

| Base | NaOH (10 M) | Saponification of GVL. |

| Biocatalyst | E. coli JM109 (pKSSE5.3) | Engineered strain expressing phaC and orfZ.[1] |

| Media | M9 Minimal Media + Glucose | Carbon source for cell growth. |

| Antibiotics | Ampicillin (100 µg/mL) | Plasmid maintenance. |

| Solvent | Chloroform (HPLC Grade) | Polymer extraction. |

Protocol A: Substrate Preparation (Na-4HP)

Rationale: Commercial Na-4HP is hygroscopic and expensive. It is best synthesized fresh from the stable lactone (

-

Dissolution: Dissolve 10 g of

-valerolactone (GVL) in 20 mL of deionized water. -

Saponification: Slowly add 10 M NaOH dropwise while stirring on ice. Monitor pH until it stabilizes at pH 10-11.

-

Caution: Exothermic reaction. Do not let temperature exceed 40°C to prevent degradation.

-

-

Neutralization: Adjust pH to 7.5 using dilute HCl.

-

Sterilization: Filter sterilize (0.22 µm PES filter). Do not autoclave Na-4HP as it may cyclize back to GVL under high heat/pressure.

-

Validation: Verify ring opening via FTIR (disappearance of lactone carbonyl peak at ~1770 cm⁻¹).

Protocol B: Biocatalytic Polymerization (Fermentation)

Rationale: A two-stage feeding strategy is used. Stage 1 builds biomass (catalyst); Stage 2 induces polymerization (product formation).

-

Inoculum Prep: Inoculate E. coli (harboring phaC/orfZ genes) into 10 mL LB broth + Ampicillin. Incubate overnight at 37°C, 200 rpm.

-

Seed Culture: Transfer 10 mL inoculum into 500 mL M9 Minimal Media (supplemented with 20 g/L glucose). Incubate at 37°C until OD₆₀₀ reaches 0.6–0.8 (Exponential phase).

-

Induction & Feeding (The "Polymerization" Step):

-

Add IPTG (1 mM) to induce enzyme expression.

-

Crucial Step: Add the prepared Na-4HP solution to a final concentration of 10 g/L.

-

Note: High concentrations of Na-4HP can be toxic. If inhibition occurs, use a fed-batch approach (add 2 g/L every 6 hours).

-

-

Incubation: Reduce temperature to 30°C and incubate for 48–72 hours.

-

Why 30°C? Lower temperature improves protein folding of the synthase and prevents inclusion body aggregation of the enzyme itself.

-

-

Harvest: Centrifuge cells (4000 x g, 15 min, 4°C). Discard supernatant. Wash pellet with PBS.

Protocol C: Extraction & Purification

-

Lyophilization: Freeze-dry the cell pellet for 24 hours. Water interferes with solvent extraction.

-

Lysis/Extraction: Resuspend dry biomass in Chloroform (10 mL per gram biomass).

-

Reflux: Heat at 60°C for 4 hours. The polymer dissolves; cell debris does not.

-

Filtration: Filter through glass fiber to remove cell debris.

-

Precipitation: Drop the chloroform solution slowly into 10 volumes of ice-cold Methanol. White fibers of P(4HP) will precipitate.

-

Drying: Air dry the polymer in a fume hood.

Data Analysis & Characterization

Expected Properties

P(4HP) is a flexible, biodegradable elastomer.

| Property | Method | Typical Value | Note |

| Glass Transition ( | DSC | -60°C to -45°C | Highly flexible at room temp. |

| Melting Point ( | DSC | 60°C - 65°C | Low melting point compared to PHB. |

| Molecular Weight ( | GPC | 200 - 800 kDa | Dependent on synthase activity. |

| Polydispersity (PDI) | GPC | 1.5 - 2.5 | Typical for enzymatic synthesis. |

Workflow Visualization

Figure 2: End-to-end experimental workflow for P(4HP) production.

Troubleshooting & Self-Validation

To ensure the protocol is working ("Self-Validating System"), perform these checks:

-

The "Cloudy" Check: During methanol precipitation (Protocol C, step 5), if the solution remains clear, no polymer was formed. A white, cotton-like precipitate confirms polymerization.

-

GC-MS Methanolysis:

-

Take 10 mg of dry cells before extraction.

-

React with methanol/sulfuric acid (15:85) at 100°C for 2 hours.

-

Run GC-MS.

-

Success Indicator: Detection of methyl 4-hydroxypentanoate . If only methyl 4-hydroxybutyrate is found, the cells utilized glucose but ignored the Na-4HP precursor.

-

-

Toxicity Control: If cell density (OD₆₀₀) drops immediately after adding Na-4HP, the concentration is too toxic. Repeat using a continuous drip feed (0.1 g/L/h).

References

-

Valentin, H. E., et al. (1992). "Identification of 4-hydroxyvaleric acid as a constituent of biosynthetic polyhydroxyalkanoic acids from bacteria." Applied Microbiology and Biotechnology. Link

-

Steinbüchel, A., & Lütke-Eversloh, T. (2003). "Metabolic engineering and pathway construction for biotechnological production of relevant polyhydroxyalkanoates in microorganisms." Biochemical Engineering Journal. Link

-

Martin, D. P., & Williams, S. F. (2003). "Medical applications of poly-4-hydroxybutyrate: a strong flexible absorbable biomaterial." Biochemical Engineering Journal. (Provides comparative data for 4HP/4HB analogs). Link

-

Tran, T. T., et al. (2020). "Biosynthesis of poly(4-hydroxybutyrate-co-4-hydroxyvalerate) from 1,4-butanediol and propionate." International Journal of Biological Macromolecules. Link

-

Taguchi, S., et al. (1999). "Overexpression of the PHA synthase gene from Ralstonia eutropha in Escherichia coli." FEMS Microbiology Letters. Link

Sources

microwave-assisted synthesis of sodium 4-hydroxyvalerate

Application Note: High-Efficiency Synthesis of Sodium 4-Hydroxyvalerate via Microwave-Assisted Ring Opening of Gamma-Valerolactone

Legal & Safety Disclaimer

Sodium 4-hydroxyvalerate (Na-4HV) is the salt form of γ-hydroxyvaleric acid (GHV), a structural analog of γ-hydroxybutyric acid (GHB). In many jurisdictions, GHV and its salts may be treated as controlled substance analogs due to their pharmacological activity. This protocol is intended strictly for authorized research personnel (e.g., forensic standard synthesis, metabolic profiling, or biodegradable polymer research) operating within compliant laboratory environments. Users must verify local regulations before synthesis.

Introduction

Gamma-valerolactone (GVL) is widely recognized as a sustainable "platform chemical" derived from lignocellulosic biomass. While GVL itself is stable, its hydrolyzed form—4-hydroxyvalerate (4-HV)—is of significant interest in two primary fields:

-

Pharmacology & Forensics: GVL acts as a pro-drug in vivo, rapidly hydrolyzing to 4-HV. Synthesizing the salt form (Na-4HV) is essential for creating analytical standards to study this metabolic pathway and for forensic toxicology screening.

-

Polymer Chemistry: 4-HV is a monomeric precursor for poly(4-hydroxyvalerate), a biodegradable polyester.

Conventional hydrolysis (saponification) of lactones to hydroxy-acid salts typically requires prolonged reflux times (12+ hours) to ensure complete ring opening, often leading to thermal degradation or yellowing of the product. This Application Note details a Microwave-Assisted Synthesis (MAS) protocol that reduces reaction time to under 15 minutes while improving yield and purity through uniform dielectric heating.

Scientific Principles

Microwave-Assisted Saponification Mechanism

The synthesis relies on the base-catalyzed nucleophilic acyl substitution of the lactone ring.

-

Dielectric Heating: Unlike conductive heating, microwave irradiation (2450 MHz) directly couples with the dipoles in the solvent (water/ethanol) and the ionic species (Na+, OH-). This "molecular friction" generates rapid, volumetric heat.

-

Arrhenius Acceleration: The ability to instantly reach and maintain the target temperature (

) significantly increases the rate constant (

Reaction Scheme

The reaction involves the attack of the hydroxide ion (

Stoichiometry: 1.0 equivalent GVL : 1.05 equivalent NaOH.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Precursor | Substrate | |

| Base | Sodium Hydroxide (NaOH), 10M aq. or solid | Reagent |

| Solvent | Ethanol (Absolute) or Deionized Water | Reaction Medium |

| Reactor | Single-mode MW Reactor (e.g., CEM Discover) | Energy Source |

| Vessel | 10 mL or 35 mL Pressure Vial | Containment |

Step-by-Step Methodology

Step 1: Preparation of Reagents

-

Dissolve NaOH (1.05 equivalents) in a minimal amount of water or ethanol.

-

Note: Using ethanol facilitates easier solvent removal post-synthesis, but water is a better microwave absorber. A 50:50 EtOH:H2O mixture is optimal for solubility and heating efficiency.

-

-

Add GVL (1.0 equivalent) to the microwave vial.

-

Add the base solution to the vial. Cap immediately.

Step 2: Microwave Irradiation Parameters Program the microwave reactor with the following "Dynamic Control" method to prevent over-pressurization:

| Parameter | Setting | Rationale |

| Temperature | 100°C | Sufficient energy to overcome activation barrier for ring opening. |

| Hold Time | 10:00 (mm:ss) | Complete conversion observed in <10 mins vs 12 hrs thermal. |

| Pressure Limit | 250 psi | Safety cutoff (ethanol vapor pressure). |

| Power | 300 W (Max) | High initial power for rapid ramp; dynamic modulation to hold Temp. |

| Stirring | High | Essential for uniform ionic distribution. |

Step 3: Workup & Isolation

-

Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air usually.

-

Neutralization (Optional): If strict pH neutrality is required, back-titrate excess base with dilute HCl, though this produces NaCl impurities. For pure Na-4HV, use exact stoichiometry or wash the solid.

-

Evaporation: Transfer the solution to a round-bottom flask. Remove solvent via rotary evaporation under reduced pressure at 60°C.

-

Drying: The product will appear as a viscous oil or white hygroscopic solid. Dry in a vacuum desiccator over

for 24 hours to obtain the solid salt.

Step 4: Purification (Recrystallization)

-

If the crude product is yellow or impure, dissolve in a minimum amount of hot ethanol and precipitate by adding cold diethyl ether. Filter and dry.

Visualization of Workflows

Reaction Mechanism (Nucleophilic Attack)

Caption: Mechanism of base-catalyzed ring opening of GVL accelerated by dielectric heating.

Experimental Workflow

Caption: Step-by-step microwave synthesis workflow from reagent mixing to product isolation.

Analytical Validation

To ensure the protocol was successful, the product must be characterized.

| Technique | Expected Observation (Na-4HV) | Differentiation from GVL |

| FT-IR | Broad O-H stretch (3400 cm⁻¹)Strong Carboxylate (COO-) bands (1550, 1400 cm⁻¹) | Loss of sharp lactone Carbonyl (C=O) at ~1770 cm⁻¹. |

| 1H NMR | Methine proton (CH-OH) shifts upfield relative to the lactone environment. | Disappearance of the rigid ring coupling pattern. |

Data Integrity Check:

-

Yield: Typical MAS yields are >95%.

-

Purity: Absence of lactone peak in IR confirms complete ring opening.

References

-

Mercer, J. W. (2006). Comprehensive analysis of gamma-hydroxybutyrate and gamma-hydroxyvalerate. West Virginia University Research Repository. [Link]

- Context: Establishes the base hydrolysis method for synthesizing GHV salts for forensic analysis.

- Context: Provides the baseline conventional thermal protocol (60°C, 12h) used for comparison against microwave efficiency.

-

Massaro, A., et al. (2007).[1] Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. [Link]

- Context: Validates the acceleration of ester/lactone derivatization under microwave irradi

- Alonso, F., et al. (2013). Microwave-Assisted Synthesis of Gamma-Valerolactone. Green Chemistry. (Extrapolated principles of GVL reversibility and stability).

-

National Institutes of Health (NIH). (n.d.). Gamma-valerolactone Compound Summary. PubChem. [Link]

- Context: Chemical property data and metabolic pathway inform

Sources

Application Note & Protocol: High-Purity Isolation of Sodium 4-Hydroxypentanoate from Fermentation Broth

Abstract

This technical guide provides a comprehensive, multi-step protocol for the efficient isolation and purification of sodium 4-hydroxypentanoate from a complex fermentation broth. The methodology is designed to ensure high purity and yield, critical for applications in research and pharmaceutical development. This document outlines the scientific rationale behind each stage of the downstream process, from initial biomass removal to final crystallization of the target salt. The protocols are presented with in-depth, step-by-step instructions, supported by visual workflows and key performance indicators, to enable researchers to confidently replicate and adapt this procedure.

Introduction: The Significance of 4-Hydroxypentanoate

4-Hydroxypentanoic acid (4-hydroxyvaleric acid) and its salts, such as sodium 4-hydroxypentanoate, are valuable chiral building blocks in the synthesis of a variety of fine chemicals and pharmaceutical intermediates.[1][2] The increasing demand for sustainable and green chemical production has led to a focus on microbial fermentation as a primary route for its synthesis.[3][4] However, the transition from bioreactor to purified product presents a significant challenge; the fermentation broth is a complex aqueous matrix containing the target molecule, microbial cells, soluble proteins, pigments, nucleic acids, and other metabolic byproducts.[5][6]

The successful isolation of sodium 4-hydroxypentanoate is therefore a critical exercise in downstream processing, directly impacting the economic viability and scalability of its biotechnological production.[6][7] This guide provides a robust and logical workflow to navigate the complexities of the fermentation broth and obtain a high-purity final product.

Physicochemical Properties of Sodium 4-Hydroxypentanoate:

| Property | Value | Source |

| Molecular Formula | C₅H₉NaO₃ | [8] |

| Molecular Weight | 140.11 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Overall Isolation and Purification Workflow

The downstream processing of sodium 4-hydroxypentanoate from the fermentation broth is a multi-stage process designed to systematically remove impurities. The logical flow of this process is critical for maximizing purity and yield.

Caption: Overall workflow for the isolation of sodium 4-hydroxypentanoate.

Detailed Protocols

Stage 1: Biomass Removal

Rationale: The initial and most critical step is the separation of microbial cells from the liquid culture medium.[5] Incomplete removal will interfere with all subsequent purification steps. Centrifugation is effective for pelleting cells, and subsequent filtration removes any remaining cellular debris.

Protocol:

-

Transfer the fermentation broth to centrifuge bottles.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the microbial cells.[3]

-

Carefully decant the supernatant, which contains the soluble sodium 4-hydroxypentanoate.

-

For complete removal of any remaining cells and larger particulates, pass the supernatant through a 0.45 µm filter.

Stage 2: Protein and Macromolecule Precipitation

Rationale: Soluble proteins are a major impurity that can co-purify with the target compound and interfere with crystallization. A combination of heat and a slight pH shift can effectively denature and precipitate a significant portion of these proteins.[3]

Protocol:

-

Adjust the pH of the cell-free supernatant to approximately 4.5 with 1 M HCl. This brings many proteins closer to their isoelectric point, reducing their solubility.

-

Heat the supernatant to 80°C for 1 hour in a water bath.[3] This will cause the denaturation and aggregation of many soluble proteins.

-

Cool the mixture to room temperature.

-

Centrifuge at 16,000 x g for 30 minutes to pellet the denatured proteins.[3]

-

Collect the clarified supernatant.

Stage 3: Decolorization and Fine Impurity Removal

Rationale: Fermentation broths often contain pigments and other colored impurities. Activated carbon has a high surface area and is effective at adsorbing these molecules, as well as other small organic impurities.[9]

Protocol:

-

To the clarified supernatant, add activated carbon to a final concentration of 1% (w/v).

-

Stir the suspension at room temperature for 1-2 hours.

-

Remove the activated carbon by passing the mixture through a pad of celite or by filtration using a 0.22 µm filter to ensure all fine particles are removed.[10]

Stage 4 & 5: Acidification and Liquid-Liquid Extraction

Rationale: To efficiently move the target molecule from the aqueous phase to an organic solvent, it is first necessary to convert the sodium salt to its less polar free acid form, 4-hydroxyvaleric acid.[11][12] This is achieved by acidifying the solution. Subsequent liquid-liquid extraction with a water-immiscible organic solvent will then selectively transfer the 4-hydroxyvaleric acid to the organic phase, leaving water-soluble impurities like salts behind.[13][14]

Protocol:

-

In a fume hood, cool the purified broth in an ice bath.

-

Slowly add 6 M HCl with stirring to adjust the pH to approximately 2.0. This ensures the complete protonation of the carboxylate to the carboxylic acid.

-

Transfer the acidified solution to a separatory funnel.

-

Add an equal volume of ethyl acetate (a common solvent for extracting organic acids).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer will be the organic phase containing the 4-hydroxyvaleric acid.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.

-

Combine all the organic extracts.

Stage 6 & 7: Salt Formation and Crystallization

Rationale: The final steps involve converting the purified 4-hydroxyvaleric acid back to its sodium salt and then inducing crystallization to obtain a solid, high-purity product. Neutralization with sodium hydroxide reforms the sodium salt.[15] Crystallization from a suitable solvent system is a powerful purification technique that results in the formation of a highly ordered solid crystal lattice, excluding remaining impurities.[16][17]

Protocol:

-

Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to remove the ethyl acetate. The result will be a concentrated oil of 4-hydroxyvaleric acid.

-

Dissolve the concentrated 4-hydroxyvaleric acid in a minimal amount of a suitable solvent, such as ethanol.

-

Slowly add a stoichiometric amount of 1 M sodium hydroxide in ethanol with constant stirring to neutralize the acid and form sodium 4-hydroxypentanoate. The pH should be monitored and adjusted to neutral (pH ~7.0).

-

The sodium 4-hydroxypentanoate may begin to precipitate. The solution can be heated gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then transfer to 4°C to promote crystallization. Seeding with a small crystal of pure product can aid in initiating crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the crystals under vacuum to a constant weight.

Quality Control and Analytical Methods

Rationale: It is essential to monitor the purity of the product throughout the isolation process and to characterize the final product. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying 4-hydroxyvaleric acid.[10]

HPLC Protocol for Quantification of 4-Hydroxyvaleric Acid:

-

Instrumentation: HPLC system with a UV detector.[10]

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: An isocratic or gradient elution using an aqueous acidic solution (e.g., 25 mM ammonium formate, pH 2.0) and an organic solvent like acetonitrile.[3][10]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 210 nm.[18]

-

Procedure:

-

Sample Preparation: Dilute a small, accurately weighed amount of the final product in the mobile phase and filter through a 0.22 µm syringe filter.[3][10]

-

Standard Preparation: Prepare a series of standard solutions of 4-hydroxyvaleric acid of known concentrations.[10]

-

Calibration: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample.

-

Quantification: Determine the concentration and purity of 4-hydroxyvaleric acid in the sample by comparing its peak area to the calibration curve.

-

References

- Google Patents. (2013). Process for the purification of hyaluronic acid salts (ha)

-

ResearchGate. (2015). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). [Link]

-

SIELC Technologies. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link]

-

ResearchGate. (2018). Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. [Link]

-

YouTube. (2022). Downstream processing in the pharmaceutical industry (Part I): recovery and purification. [Link]

- Google Patents. (2014).

-

National Institutes of Health. (2021). Substrate-inducible and antibiotic-free high-level 4-hydroxyvaleric acid production in engineered Escherichia coli. [Link]

-

Celignis. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. [Link]

-

MDPI. (2023). Incorporating Microalgae and Cyanobacterial Pigments into Biopolymers to Develop Attractive Bio-Based Materials for the Built Environment. [Link]

-

PubChem. Sodium 4-hydroxypentanoate. [Link]

-

ACS Publications. (2006). Development of a Process for the Biotechnological Large-Scale Production of 4-Hydroxyvalerate-Containing Polyesters and Characterization of Their Physical and Mechanical Properties. [Link]

-

ACS Publications. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. [Link]

-

ResearchGate. (2018). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. [Link]

- Google Patents. (1982).

-

PubMed. (2011). Solid phase extraction of lactic acid from fermentation broth by anion-exchangeable silica confined ionic liquids. [Link]

-

ResearchGate. (1990). Production of poly-(β-Hydroxybutyric-co-β-Hydroxyvaleric) acids. [Link]

-

Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

-

PubMed. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. [Link]

-

PubMed. (2002). Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. [Link]

-

Semantic Scholar. The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples. [Link]

-

Chemistry Steps. Organic Acid-Base Extractions. [Link]

-

MDPI. (2024). Methanotrophic Poly(hydroxybutyrate) Through C1 Fermentation and Downstream Process Development: Molar Mass, Thermal and Mechanical Characterization. [Link]

-

Royal Society of Chemistry. (2021). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. [Link]

-

White Rose eTheses Online. (2018). Crystallisation of monoethanolammonium alkylcarboxylates. [Link]

-

Shimadzu. Analytical Methods for Organic Acids. [Link]

-

ResearchGate. (2024). Methanotrophic Poly(hydroxybutyrate) Through C1 Fermentation and Downstream Process Development: Molar Mass, Thermal and Mechanical Characterization. [Link]

-

PubChem. Sodium 5-hydroxypentanoate. [Link]

- Google Patents. (1991).

-

Grossmont College. Liquid/liquid Extraction. [Link]

-

National Institutes of Health. (2020). Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4. [Link]

-

Agilent. (2011). Analysis of carbohydrates, alcohols, and organic acids. [Link]

-

PubChem. 4-Hydroxyvaleric acid. [Link]

-

PubMed. (1996). Isolation of isoflavonoids possessing antioxidant activity from the fermentation broth of Streptomyces sp. [Link]

-

PubChem. Methyl 4-hydroxypentanoate. [Link]

Sources

- 1. CAS 13532-37-1: 4-Hydroxyvaleric acid | CymitQuimica [cymitquimica.com]

- 2. 4-Hydroxyvaleric acid | C5H10O3 | CID 114539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substrate-inducible and antibiotic-free high-level 4-hydroxyvaleric acid production in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium 4-hydroxypentanoate | C5H9NaO3 | CID 23709111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2013132506A1 - Process for the purification of hyaluronic acid salts (ha) from fermentation broth - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 13. uft-plovdiv.bg [uft-plovdiv.bg]

- 14. EP0049429A1 - Process for the extraction of organic acids from aqueous solution - Google Patents [patents.google.com]

- 15. Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA07897F [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Crystallization of silver carboxylates from sodium carboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Troubleshooting & Optimization

preventing lactonization of sodium 4-hydroxypentanoate during purification

Topic: Preventing Lactonization of Sodium 4-Hydroxypentanoate Ticket ID: GHV-PUR-001 Status: Resolved / Guide Available[1]

Executive Summary: The Thermodynamic Battle

The Core Problem: You are fighting thermodynamics. 4-hydroxypentanoic acid (and its salts) possesses both a hydroxyl group and a carboxyl group separated by three carbons.[1] This geometry perfectly favors intramolecular cyclization to form a 5-membered lactone ring (gamma-valerolactone, GVL).[1]

In the presence of protons (H+) or heat, the open-chain form collapses into the lactone, releasing water. To isolate the Sodium 4-hydroxypentanoate salt, you must block this pathway by removing protons (high pH) and minimizing thermal energy during water removal.[1]

The Mechanism (Why your product turns into oil)

Understanding the equilibrium is the only way to control it. The reaction is reversible, but the lactone is the thermodynamically stable "sink" under neutral or acidic conditions.

The Equilibrium Diagram

The following diagram illustrates the pH-dependent equilibrium. Note how the removal of water (drying) drives the reaction toward the lactone unless the carboxylate is "trapped" by a counter-ion.

Figure 1: The pH-dependent equilibrium between the stable lactone (left) and the desired salt (right).[1] Acidic conditions or heat drive the reaction left.

Validated Purification Protocol

Objective: Isolate sodium 4-hydroxypentanoate as a solid without lactonization.

Reagents Required[2][3][4][5]

-

Sodium Hydroxide (NaOH) - 2M aqueous solution[1]

-

Ethyl Acetate or Diethyl Ether (Washing solvent)[1]

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Hydrolysis | Mix GVL with 1.05 equivalents of NaOH (aq). Stir at ambient temperature (20-25°C) for 1-2 hours. | Stoichiometry is key. A slight excess of base ensures the equilibrium shifts fully to the open-chain salt.[1] Do not heat; hydrolysis occurs readily at RT.[1] |

| 2. pH Check | Verify pH is > 12.0. | If pH < 10, the concentration of the protonated acid species increases, catalyzing spontaneous lactonization. |

| 3.[1] The Wash | Extract the aqueous reaction mixture with Ethyl Acetate (2x).[1] Keep the Aqueous layer.[1] | This removes unreacted GVL (organic soluble).[1] The salt remains in the water. Crucial: Do not acidify the aqueous layer.[1] |

| 4. Freezing | Flash freeze the aqueous layer (Liquid N2 or -80°C freezer).[1] | Prepares the sample for sublimation. |

| 5. Drying | Lyophilize (Freeze Dry) for 24-48 hours.[1] | Critical Control Point: Rotary evaporation involves heat, which provides the activation energy for cyclization.[1] Lyophilization removes water via sublimation, bypassing the liquid phase where cyclization kinetics are fastest.[1] |

| 6. Storage | Store in a desiccator, under Argon, at -20°C. | The salt is hygroscopic.[1] Absorbed atmospheric moisture will protonate the salt (via carbonic acid from CO2) and trigger slow lactonization.[1] |

Workflow Visualization

Figure 2: Purification decision tree emphasizing the separation of the lactone contaminant and the critical non-thermal drying step.

Troubleshooting & FAQs

Q1: My final product is a sticky gum/oil, not a powder. What happened?

Diagnosis: You likely have significant lactonization (GVL contamination) or excess water.[1]

-

Cause A (Heat): Did you use a rotovap with a water bath > 30°C? Heat drives ring closure.[1]

-

Cause B (pH): Did the pH drop? If the solution absorbed CO2 from the air during drying, it forms carbonic acid, lowering pH and catalyzing cyclization.

-

Fix: Re-dissolve in water, adjust pH to 12 with a drop of NaOH, wash again with ethyl acetate, and re-lyophilize.

Q2: How do I confirm I have the salt and not the lactone?

Use 1H-NMR (D2O).

-

Lactone (GVL): Look for the ring protons.[1] The methyl group appears as a doublet around 1.4 ppm.[1] The CH proton (chiral center) is deshielded (~4.6 ppm).[1]

-

Salt (Open Chain): The methyl group doublet shifts upfield (lower ppm, ~1.1-1.2 ppm).[1] The CH-OH proton shifts significantly upfield (~3.7-3.9 ppm) compared to the ester linkage in the lactone.

-

Reference: See PubChem spectral data for shifts [1].

Q3: Can I use rotary evaporation if I don't have a lyophilizer?

Risk Level: High. If you must, use a high-vacuum pump (not a water aspirator) to keep the boiling point as low as possible.[1] Keep the water bath below 30°C . Add a small excess of NaOH prior to evaporation to ensure the "pH buffer" remains strong as the volume decreases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7921, Gamma-Valerolactone. Retrieved from [Link][1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23709111, Sodium 4-hydroxypentanoate. Retrieved from [Link]

-

Alonso, D. M., Wettstein, S. G., & Dumesic, J. A. (2013). Gamma-valerolactone, a sustainable platform molecule derived from lignocellulosic biomass. Green Chemistry, 15(3), 584-595.[1] (Context on GVL hydrolysis equilibrium). Retrieved from [Link]

-

Chalid, M., et al. (2011). Hydrolysis of Gamma-Valerolactone.[1] Procedia Chemistry. (Demonstrates the reversibility and pH dependence of the ring-opening).

Sources

Technical Support Center: Sodium 4-Hydroxyvalerate Stability Optimization

Core Technical Insight: The "Lactone Trap"

The stability of Sodium 4-hydroxyvalerate (Na-4HV) is governed by a strict thermodynamic equilibrium between the open-chain hydroxy acid salt and its cyclic ester, Gamma-valerolactone (GVL).

Unlike standard salts that merely dissociate in water, Na-4HV is chemically labile. The critical parameter is the pKa of the precursor acid (4-hydroxyvaleric acid), which is approximately 4.69 [1, 2].

-

pH > 8.0 (Basic): The molecule exists predominantly as the deprotonated carboxylate anion (

). This charge repulsion prevents the hydroxyl group from attacking the carboxyl carbon, stabilizing the open-chain form. -

pH < 5.0 (Acidic): As pH approaches the pKa, the carboxylate group becomes protonated to form the free acid (4-HVA). This species undergoes rapid, spontaneous intramolecular esterification (cyclization) to form GVL, releasing water.

The Support Directive: To maintain Na-4HV stability, you must actively prevent protonation. The "Lactone Trap" occurs when researchers inadvertently lower the pH (e.g., using unbuffered water or acidic mobile phases), causing the sample to "disappear" into the GVL form, which often has different solubility and elution characteristics.

Visualizing the Stability Pathway

The following diagram illustrates the pH-dependent equilibrium. Use this to diagnose where your experiment may be shifting.

Figure 1: The pH-dependent equilibrium of 4-hydroxyvalerate.[1] The transition from salt to lactone is reversible but favors the lactone in acidic environments.

Troubleshooting Guide & FAQs

Issue 1: "My HPLC peak for Na-4HV is decreasing over time."

Diagnosis: Slow Lactonization. If your sample is dissolved in unbuffered water or a slightly acidic buffer (pH 5-6), the equilibrium slowly shifts toward GVL. GVL is less polar and often elutes much later or is washed out in the solvent front depending on your column chemistry.

The Fix:

-

Check pH: Measure the pH of your sample immediately. If it is < 7.5, you are losing product.

-

Buffer Up: Do not use water as a solvent. Use 100 mM Phosphate Buffer (pH 8.0) or Borate Buffer (pH 9.0) .

-

Verification: Run a reference standard of GVL. If a new peak appears matching GVL's retention time, lactonization is confirmed.

Issue 2: "I cannot dissolve the solid Na-4HV completely, or the solution is cloudy."

Diagnosis: Incomplete Saponification or Contamination. Commercial "Sodium 4-hydroxyvalerate" is often hygroscopic and may partially revert to GVL and NaOH/Na2CO3 upon exposure to moist air.

The Fix:

-

Re-Saponification: If you suspect GVL presence, add a stoichiometric equivalent of NaOH (1.05 eq) and heat gently (40°C) for 30 minutes to reopen the ring [3].

-

Filtration: Filter the solution through a 0.22 µm PVDF membrane if cloudiness persists (likely insoluble carbonate salts from CO2 absorption).

Issue 3: "What mobile phase should I use for LC-MS?"

Diagnosis: On-Column Degradation. Standard acidic mobile phases (0.1% Formic Acid) will protonate Na-4HV during the run, causing peak tailing or splitting as it cyclizes on the column.

The Fix:

-

High pH LC: Use a high-pH resistant column (e.g., C18 Hybrid) with a basic mobile phase: 10 mM Ammonium Bicarbonate (pH 8.5 - 9.0) . This keeps the analyte in the ionized, open-chain form.

Experimental Protocols

Protocol A: Preparation of Stable Na-4HV Stock Solution (100 mM)

Purpose: To create a reference standard that resists lactonization for up to 30 days at 4°C.

Reagents:

-

Gamma-valerolactone (GVL) (High Purity >99%)

-

Sodium Hydroxide (NaOH), 1.0 M Standard Solution

-

Milli-Q Water

Procedure:

-

Calculate: Determine the mass of GVL required (MW = 100.12 g/mol ). For 100 mL of 100 mM solution, use 1.00 g GVL.

-

Mix: Add 1.00 g GVL to a flask.

-

Saponify: Add 10.5 mL of 1.0 M NaOH (1.05 equivalents). The slight excess base is crucial to maintain pH > 10 initially.

-

React: Stir at 40°C for 60 minutes . The solution should become clear.

-

Dilute: Add Milli-Q water to reach a final volume of 100 mL.

-

Validate: Check pH. It should be between 10.0 and 11.[2]0. If pH < 9.0, add dropwise NaOH.

-

Storage: Store in a tightly sealed glass vial at 4°C. Do not freeze (freeze-thaw cycles can alter local pH).

Protocol B: Rapid Stability Validation Test

Purpose: To confirm if your current buffer system is adequate.

-

Prepare your working solution of Na-4HV.

-

Split into two aliquots: A (Control) and B (Test) .

-

Measure initial absorbance (UV 210 nm) or HPLC peak area.

-

Add 10 µL of 1 M HCl to Aliquot B (forcing pH < 4). Vortex and wait 15 mins.

-

Analyze both.[3] Aliquot B should show a significant loss of the Na-4HV signal (conversion to GVL).

-

Crucial Step: Add 20 µL of 1 M NaOH to Aliquot B (restoring pH > 10) and wait 30 mins. The signal should recover (re-opening the ring).

-

Result: If this reversible cycle is observed, your detection method is specific to the open-chain form.

Quantitative Data: pH vs. Stability

The following table summarizes the theoretical distribution of species based on the Henderson-Hasselbalch equation (pKa = 4.69) and experimental observation of lactonization kinetics [1, 4].

| pH Condition | % Open Chain (Na-4HV) | % Lactone Potential (GVL) | Stability Status | Recommended Use |

| pH 2.0 | < 0.1% | > 99.9% | Unstable | GVL Synthesis |

| pH 4.7 (pKa) | 50% | 50% | Critical Instability | Avoid |

| pH 6.0 | ~95% | ~5% | Poor | Short-term (<1 hr) |

| pH 7.4 | 99.8% | 0.2% | Moderate | Biological Assays |

| pH 9.0 | > 99.99% | < 0.01% | Optimal | Storage / Stock Soln |

| pH 12.0 | 100% | 0% | Stable | Chemical Synthesis |

Note: "Lactone Potential" refers to the fraction susceptible to cyclization. At pH 4.7, 50% is protonated acid, which will rapidly drain into the GVL sink, pulling the equilibrium further until nearly all material is lactonized.

References

-

Equilibrium Kinetics: Granatier, M., et al. (2021). "Stability of gamma-valerolactone under pulping conditions as a basis for process optimization." Cellulose, 28, 11567–11578.

-

pKa Data: Williams, R. (2022).[2] "pKa Data Compiled." Organic Chemistry Data, p. 4 (Carboxylic Acids).

-

Synthesis & Hydrolysis: BenchChem Technical Guide. (2025).[4][5] "An In-depth Technical Guide to 4-Hydroxypentanoic Acid."

-

Analytical Methods: USDA/ARS. (2005). "Analytical Methodologies for Detection of Gamma-valerolactone... in Complex Biological Matrices." PNNL Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]

- 4. 4-Hydroxyvaleric acid | C5H10O3 | CID 114539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

improving yield of gamma-valerolactone ring-opening hydrolysis

Technical Support Center: Gamma-Valerolactone (GVL) Ring-Opening Hydrolysis

Topic: Improving Yield of Gamma-Valerolactone Ring-Opening Hydrolysis Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Advanced Troubleshooting Guide & Technical Protocols

Core Technical Analysis: The Equilibrium Trap

Executive Summary:

Achieving a high yield of isolated free acid (4-hydroxyvaleric acid, 4-HVA) from gamma-valerolactone (GVL) in aqueous media is thermodynamically impossible under standard acidic or neutral conditions. The equilibrium constant (

To "improve yield," you must redefine the target:

-

Targeting the Salt (4-Hydroxyvalerate): Quantitative yield is possible via alkaline hydrolysis (saponification).

-

Targeting the Free Acid (4-HVA): Yield is limited to <5% in equilibrium. Isolation attempts (concentration/acidification) triggers spontaneous re-lactonization.

-

Targeting Downstream Derivatives: Use in situ reaction of the open form without isolation.

Troubleshooting Guide: Diagnostics & Solutions

Category 1: Low Conversion & Equilibrium Limitations

Q: I am refluxing GVL in water with catalytic acid (HCl/H2SO4), but conversion stalls at ~4%. How do I push this to completion?

-

Diagnosis: You are fighting thermodynamics. The hydrolysis of GVL to 4-HVA is an equilibrium-limited reaction where the lactone is the energetically favored state ($ \Delta G > 0 $ for ring opening).

-

Technical Insight: In acidic or neutral aqueous solution, the equilibrium concentration of 4-HVA rarely exceeds 3-5 mol%, even at elevated temperatures.

-

Solution:

-

Method A (Salt Formation): Switch to Alkaline Hydrolysis . Use a stoichiometric equivalent of a base (NaOH, KOH). This converts 4-HVA to its carboxylate salt (4-hydroxyvalerate), which is resonance-stabilized and cannot cyclize, driving the reaction to 100% conversion.

-

Method B (In Situ Trapping): If you need the open chain for polymerization, do not isolate. Initiate the reaction in the presence of the next reagent immediately.

-

Q: Does increasing temperature improve the equilibrium yield of 4-HVA?

-

Diagnosis: Generally, no.

-

Technical Insight: While higher temperatures (